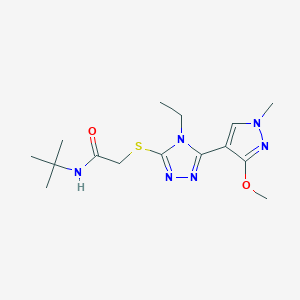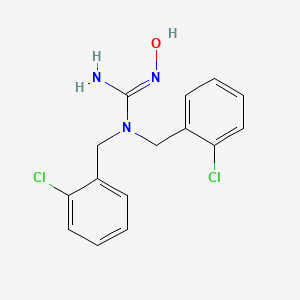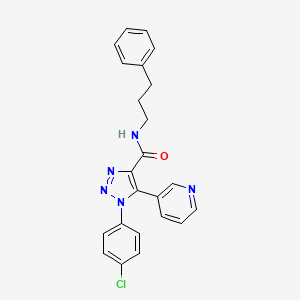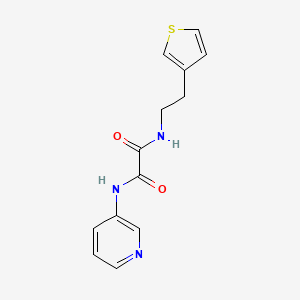![molecular formula C22H13ClF3NO B2843184 2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-84-3](/img/structure/B2843184.png)
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, also known as 4-Chloro-3-trifluoromethyl-2-phenoxyquinoline, is a synthetic compound with potential applications in scientific research. It has a molecular weight of 308.45 g/mol and a melting point of 113°C. It is a yellow crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). This compound has several interesting properties that make it useful in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties of Quinoline Derivatives
Quinoline derivatives exhibit significant structural and optical properties that are crucial for applications in thin-film fabrication and optoelectronic devices. The study by Zeyada, El-Nahass, and El-Shabaan (2016) focuses on the properties of quinoline derivatives when transformed into thin films. Their research demonstrates the nanocrystalline dispersion in an amorphous matrix upon thermal deposition, maintaining the chemical bonds integrity as evidenced by FTIR spectral measurements. The optical properties, including absorption parameters and electron transition types, were comprehensively analyzed, suggesting the potential use of these materials in photovoltaic devices and electronic displays (Zeyada, El-Nahass, & El-Shabaan, 2016).
Spectroscopic Characterization and NLO Analyses
Another study delves into the DFT and TD-DFT/PCM calculations to characterize the molecular structure, spectroscopic properties, and nonlinear optical (NLO) analyses of quinoline dyes. The work by Wazzan, Al-Qurashi, and Faidallah (2016) highlights the importance of quinoline derivatives in biological potentials and corrosion inhibition, owing to their optimized structural parameters and NLO properties. Such insights are pivotal for developing new materials with enhanced optical and electronic functionalities (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photovoltaic Properties and Device Applications
The photovoltaic properties of quinoline derivatives are explored by Zeyada, El-Nahass, and El-Shabaan (2016), where they demonstrate the application of these materials in organic–inorganic photodiode fabrication. Their study reveals the enhanced photovoltaic properties and diode parameters under illumination, showcasing the potential of quinoline derivatives in improving the efficiency and performance of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antibacterial and Antifungal Activities
The synthesis of new quinoline derivatives with potential antibacterial and antifungal activities is reported by Kategaonkar et al. (2010). Their work provides a foundation for the development of novel antimicrobial agents, opening new avenues for pharmaceutical applications and drug development (Kategaonkar et al., 2010).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3NO/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJALLYPNYCDNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)
![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2843116.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2843117.png)

![4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester](/img/structure/B2843119.png)
![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)
